molecular formula C22H18N4O5 B10888810 4-{5-[(E)-({3-[(furan-2-ylmethyl)carbamoyl]-1-methyl-1H-pyrazol-4-yl}imino)methyl]furan-2-yl}benzoic acid

4-{5-[(E)-({3-[(furan-2-ylmethyl)carbamoyl]-1-methyl-1H-pyrazol-4-yl}imino)methyl]furan-2-yl}benzoic acid

Cat. No.: B10888810
M. Wt: 418.4 g/mol
InChI Key: MGCVCPLXJUWOFU-UHFFFAOYSA-N
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Description

4-(5-{[(3-{[(2-FURYLMETHYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOL-4-YL)IMINO]METHYL}-2-FURYL)BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety linked to a pyrazole ring through a furan group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{[(3-{[(2-FURYLMETHYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOL-4-YL)IMINO]METHYL}-2-FURYL)BENZOIC ACID typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the furan group, and the final coupling with the benzoic acid moiety. Common synthetic routes may involve:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the Furan Group: The furan group can be introduced via a Friedel-Crafts acylation reaction using furfural and an appropriate catalyst.

    Coupling with Benzoic Acid: The final step involves coupling the furan-pyrazole intermediate with benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(5-{[(3-{[(2-FURYLMETHYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOL-4-YL)IMINO]METHYL}-2-FURYL)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The furan and pyrazole rings can be oxidized under strong oxidizing conditions, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nitrating agents like nitric acid (HNO3) for nitration.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

4-(5-{[(3-{[(2-FURYLMETHYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOL-4-YL)IMINO]METHYL}-2-FURYL)BENZOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(5-{[(3-{[(2-FURYLMETHYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOL-4-YL)IMINO]METHYL}-2-FURYL)BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(5-{[(3-{[(2-FURYLMETHYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOL-4-YL)IMINO]METHYL}-2-FURYL)BENZOIC ACID: shares structural similarities with other benzoic acid derivatives and pyrazole-containing compounds.

    Benzoic Acid Derivatives: Compounds like 4-hydroxybenzoic acid and 4-aminobenzoic acid.

    Pyrazole-Containing Compounds: Compounds such as 1-phenyl-3-methyl-5-pyrazolone and 3,5-dimethylpyrazole.

Uniqueness

The uniqueness of 4-(5-{[(3-{[(2-FURYLMETHYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOL-4-YL)IMINO]METHYL}-2-FURYL)BENZOIC ACID lies in its specific combination of functional groups and the resulting chemical properties

Properties

Molecular Formula

C22H18N4O5

Molecular Weight

418.4 g/mol

IUPAC Name

4-[5-[[3-(furan-2-ylmethylcarbamoyl)-1-methylpyrazol-4-yl]iminomethyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C22H18N4O5/c1-26-13-18(20(25-26)21(27)24-11-16-3-2-10-30-16)23-12-17-8-9-19(31-17)14-4-6-15(7-5-14)22(28)29/h2-10,12-13H,11H2,1H3,(H,24,27)(H,28,29)

InChI Key

MGCVCPLXJUWOFU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NCC2=CC=CO2)N=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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